molecular formula C8H4Br3NO B1610710 1,2-Benzisoxazole, 3-(tribromomethyl)- CAS No. 37924-95-1

1,2-Benzisoxazole, 3-(tribromomethyl)-

Cat. No.: B1610710
CAS No.: 37924-95-1
M. Wt: 369.83 g/mol
InChI Key: JEDAWEFBJBCLTA-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole is a heterocyclic scaffold widely recognized as a "privileged structure" in medicinal chemistry due to its versatility in binding diverse biological targets . The compound 1,2-Benzisoxazole, 3-(tribromomethyl)- features a tribromomethyl (-CBr₃) group at position 2. Tribromomethyl introduces significant steric bulk, lipophilicity, and electronegativity, which may influence pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics (e.g., receptor binding) .

Properties

IUPAC Name

3-(tribromomethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3NO/c9-8(10,11)7-5-3-1-2-4-6(5)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDAWEFBJBCLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483882
Record name 1,2-Benzisoxazole, 3-(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37924-95-1
Record name 1,2-Benzisoxazole, 3-(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazole, 3-(tribromomethyl)- typically involves the bromination of 1,2-benzisoxazole derivatives. One common method includes the reaction of 1,2-benzisoxazole with bromine in the presence of a suitable solvent such as ethyl ether. The reaction is carried out under controlled conditions to ensure the selective formation of the tribromomethyl derivative .

Industrial Production Methods: Industrial production of 1,2-Benzisoxazole, 3-(tribromomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazole, 3-(tribromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzisoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

The benzisoxazole scaffold is recognized for its broad pharmacological activities. Compounds within this family have been studied for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. Specifically, 1,2-benzisoxazole derivatives exhibit significant biological activity due to their structural features.

Case Studies

  • Anticonvulsant Activity :
    • Zonisamide, a drug derived from the benzisoxazole structure, is used as an anticonvulsant agent. Research indicates that 1,2-benzisoxazole derivatives can enhance the efficacy of existing anticonvulsants through structural modifications .
  • Antimicrobial Properties :
    • A study evaluated various 3-substituted-2,1-benzisoxazole analogs for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying levels of effectiveness, highlighting the potential of 1,2-benzisoxazole derivatives in developing new antimicrobial agents .

Synthetic Applications

The unique reactivity of 1,2-benzisoxazole, 3-(tribromomethyl)- makes it valuable in organic synthesis. It can serve as a precursor for synthesizing various derivatives with enhanced biological activities or different properties.

Synthetic Methodologies

  • Bromination Reactions :
    Syntheses often involve bromination processes that yield derivatives with diverse functional groups. This method allows for large-scale production and accessibility of the compound .
  • One-Pot Synthesis :
    Recent advancements have introduced one-pot synthesis methods for preparing related compounds without isolating intermediates. This approach simplifies the synthetic process while maintaining high yields .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds to 1,2-benzisoxazole, 3-(tribromomethyl)- along with their key features:

Compound NameStructure TypeKey Features
3-(Chloromethyl)-1,2-benzisoxazoleChlorinated derivativeLess reactive than brominated analogs
3-(Fluoromethyl)-1,2-benzisoxazoleFluorinated derivativeDifferent reactivity profile
3-(Iodomethyl)-1,2-benzisoxazoleIodinated derivativeMore reactive due to iodine's size

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole, 3-(tribromomethyl)- involves its interaction with specific molecular targets and pathways. The tribromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Pharmacological Profiles

The table below summarizes key analogs of 1,2-benzisoxazole derivatives, focusing on substituents at position 3, their biological activities, and mechanistic insights:

Compound Substituent at Position 3 Activity/Application Key Findings
1,2-Benzisoxazole, 3-(tribromomethyl)- Tribromomethyl (-CBr₃) Hypothetical anticonvulsant/antipsychotic High lipophilicity may enhance blood-brain barrier penetration but increase neurotoxicity risk. Bromine’s electronegativity could stabilize receptor interactions .
Zonisamide Sulfamoylmethyl (-CH₂SO₂NH₂) Anticonvulsant (epilepsy, Parkinson’s) ED₅₀: 14.90 mg/kg (rats); lower neurotoxicity than phenytoin. Sulfamoyl group reduces activity but improves safety .
Risperidone Piperidin-4-yl Atypical antipsychotic D2 dopamine/5-HT2A serotonin receptor antagonist. Higher risk of extrapyramidal symptoms (EPS) compared to newer analogs .
3-(Bromomethyl)-1,2-benzisoxazole Bromomethyl (-CH₂Br) Synthetic intermediate Key precursor for anticonvulsant derivatives. Neurotoxic at higher doses due to reactive bromine .
3-(Sulfamoylmethyl)-1,2-benzisoxazole Sulfamoylmethyl (-CH₂SO₂NH₂) Anticonvulsant lead ED₅₀: 42.30 mg/kg (scPTZ test in mice). Substitution reduces activity but enhances metabolic stability .

Substituent Effects on Activity and Toxicity

  • However, brominated analogs (e.g., 3-(bromomethyl)-) are associated with elevated neurotoxicity, as seen in rodent models . Tribromomethyl’s bulk may further exacerbate toxicity while improving target affinity . In contrast, chlorinated derivatives (e.g., zonisamide analogs) balance activity and safety, with sulfamoyl groups mitigating toxicity .
  • Sulfamoyl and Piperidinyl Derivatives :

    • Sulfamoyl groups (e.g., zonisamide) reduce receptor-binding potency but improve metabolic stability and safety profiles .
    • Piperidinyl substituents (e.g., risperidone) enable multi-receptor targeting (D2/5-HT2A) but increase EPS risk due to strong dopamine receptor antagonism .

Pharmacokinetic Considerations

  • Lipophilicity : Tribromomethyl’s high logP value may enhance blood-brain barrier permeability but reduce aqueous solubility, complicating formulation .
  • Metabolism : Bromine atoms in 3-(tribromomethyl)- are likely to slow oxidative metabolism, extending half-life but increasing risk of bioaccumulation .
  • Neurotoxicity : Halogenated benzisoxazoles often show dose-dependent neurotoxicity in preclinical models, necessitating careful optimization .

Biological Activity

1,2-Benzisoxazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, 1,2-Benzisoxazole, 3-(tribromomethyl)- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and related case studies.

Chemical Structure and Synthesis

1,2-Benzisoxazole, 3-(tribromomethyl)- is characterized by a benzisoxazole core with a tribromomethyl group at the 3-position. The synthesis of this compound typically involves halogenation reactions of benzisoxazole derivatives. Its unique structure contributes to its biological activity by influencing the compound's interaction with biological targets.

Antibacterial Activity

The antibacterial properties of 1,2-benzisoxazole derivatives have been extensively studied. Notably, a related compound 3,6-dihydroxy-1,2-benzisoxazole has demonstrated potent activity against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/ml . This suggests that 1,2-benzisoxazole derivatives may serve as promising candidates for developing new antibacterial agents.

The mechanism by which 1,2-benzisoxazole compounds exert their antibacterial effects involves the inhibition of specific enzymes critical for bacterial metabolism. Studies indicate that the compound may target chorismate pyruvate-lyase (CPL) and other related enzymes . Molecular docking studies have provided insights into how these compounds bind to their targets, supporting the hypothesis that they can effectively disrupt bacterial growth.

Study on Antibacterial Effects

A study conducted on a natural variant of 1,2-benzisoxazole revealed its effectiveness against various Gram-negative bacteria including E. coli and Klebsiella pneumoniae. The compound exhibited low toxicity in animal models (LD50 > 1500 mg/kg) and was found to potentiate the effects of existing antibiotics when used in combination therapies .

Structural Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzisoxazole derivatives has shown that modifications to the phenyl ring can significantly enhance antibacterial activity. For instance, substituents at specific positions on the ring can improve binding affinity to bacterial targets .

Comparative Table of Biological Activities

Compound NameActivity TypeMIC (μg/ml)Toxicity (LD50 mg/kg)Target Bacteria
3,6-Dihydroxy-1,2-benzisoxazoleAntibacterial6.25>1500Acinetobacter baumannii
ZonisamideAnticonvulsant--Epilepsy
RisperidoneAntipsychotic--Schizophrenia
Benzisoxazole DerivativesAntimicrobialVariesVariesVarious Gram-negative bacteria

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisoxazole, 3-(tribromomethyl)-
Reactant of Route 2
1,2-Benzisoxazole, 3-(tribromomethyl)-

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